molecular formula C10H12O3 B8798994 Methyl 2-hydroxy-2-(o-tolyl)acetate

Methyl 2-hydroxy-2-(o-tolyl)acetate

Cat. No.: B8798994
M. Wt: 180.20 g/mol
InChI Key: RMUPWIFDZMWSJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-hydroxy-2-(o-tolyl)acetate (CAS 77062-83-0) is a high-purity α-hydroxy ester compound serving as a versatile synthetic intermediate in organic and medicinal chemistry research. Its structure, featuring both a reactive hydroxyl group and an ester functional group adjacent to an o-tolyl ring, makes it a valuable scaffold for constructing more complex molecules. This compound is particularly useful as a potential precursor in the synthesis of various nitrogen-containing heterocycles, which are of continuous focus in pharmacological research due to their wide range of biological activities . Researchers utilize this compound in the development of novel synthetic protocols, including cascade reactions, owing to its functional groups that are amenable to further chemical modification . As a building block, it contributes to the exploration of new chemical space in drug discovery, supporting the development of potential therapeutic agents. The compound is characterized by its molecular formula C10H12O3 and a molecular weight of 180.20 g/mol . This product is intended for research purposes as a chemical reference standard or synthetic intermediate in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans. Please refer to the Safety Data Sheet for proper handling and storage information. Storage recommendations are to keep the material sealed in a dry environment at 2-8°C .

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 2-hydroxy-2-(2-methylphenyl)acetate

InChI

InChI=1S/C10H12O3/c1-7-5-3-4-6-8(7)9(11)10(12)13-2/h3-6,9,11H,1-2H3

InChI Key

RMUPWIFDZMWSJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C(=O)OC)O

Origin of Product

United States

Scientific Research Applications

Research indicates that methyl 2-hydroxy-2-(o-tolyl)acetate exhibits various biological activities, making it a candidate for further pharmacological studies.

Enzyme Interaction

The compound has been investigated for its potential to inhibit specific enzymes, particularly those involved in metabolic pathways. For instance, it has shown promise in inhibiting carbonic anhydrases, which are crucial in regulating pH and fluid balance in biological systems .

Cytotoxicity Assessments

Studies evaluating the cytotoxic effects of this compound on cancer cell lines have revealed that it may exhibit selective cytotoxicity. In vitro tests have demonstrated that this compound can impact cell viability in various cancer models, suggesting potential therapeutic applications .

Case Studies

Several case studies highlight the practical applications of this compound:

  • Inhibition of Carbonic Anhydrases : A study focused on the inhibition of carbonic anhydrase isoforms II, IX, and XII revealed that derivatives of this compound could significantly inhibit these enzymes, which are often overexpressed in tumor cells . This inhibition is linked to reduced tumor proliferation and could be explored for developing anticancer therapies.
  • Neuroprotective Effects : Research has indicated that this compound may modulate pathways associated with neurodegenerative diseases by interacting with key enzymes such as glycogen synthase kinase (GSK)-3β. This interaction suggests potential applications in treating conditions like Alzheimer’s disease .
  • Metabolic Pathway Modulation : Preliminary findings suggest that this compound can influence metabolic pathways by interacting with specific receptors and enzymes, which could lead to new therapeutic strategies for metabolic disorders .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionPotential to inhibit carbonic anhydrases
CytotoxicityEffects on cell viability in cancer cell lines
Metabolic PathwaysInteraction with metabolic pathways

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • The para-methyl group exerts a weaker electron-donating effect compared to ortho substitution, which may alter acidity of the hydroxyl group (pKa) and stability of intermediates .
  • (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate (CAS 120974-97-2): Replacing the hydroxyl group with a methoxyimino moiety introduces a planar, conjugated system, increasing stability against hydrolysis.

Functional Group Variations

  • Methyl 2-phenylacetoacetate (CAS 16648-44-5): Contains a β-keto ester group instead of α-hydroxy ester. The keto group enables enol tautomerism, enhancing reactivity in condensation reactions (e.g., Knorr pyrrole synthesis). Used as a precursor in illicit drug synthesis, highlighting divergent applications compared to the hydroxylated analog .
  • Methyl 2-thienylacetate (CAS 19432-68-9):

    • Substitution of the aryl group with a thiophene ring introduces sulfur-mediated electronic effects (e.g., resonance stabilization).
    • Higher lipophilicity compared to o-tolyl derivatives may influence pharmacokinetic properties .

Data Table: Key Properties of Methyl 2-hydroxy-2-(o-tolyl)acetate and Analogs

Compound Name Molecular Formula Key Functional Groups Key Properties/Applications Reference
This compound C₁₀H₁₂O₃ α-hydroxy, o-tolyl Potential synthetic intermediate
Methyl 2-hydroxy-2-(p-tolyl)acetate C₁₀H₁₂O₃ α-hydroxy, p-tolyl Higher thermal stability
(E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate C₁₁H₁₃NO₃ Methoxyimino, o-tolyl Agrochemical intermediate
Methyl 2-phenylacetoacetate C₁₁H₁₂O₃ β-keto ester Precursor in drug synthesis
Methyl 2-thienylacetate C₇H₈O₂S Thiophene, ester High lipophilicity

Q & A

Q. How is Methyl 2-hydroxy-2-(o-tolyl)acetate synthesized with stereochemical control?

The stereoselective synthesis of this compound involves chiral separation techniques, such as using Cyclohexyl-β or CP-Chirasil-Dex CB columns in gas chromatography (GC) to isolate enantiomers. Reaction conditions, including temperature and solvent polarity, are optimized to favor the desired stereoisomer. For example, allylation of glyoxylic acid derivatives under controlled acidic conditions can yield intermediates with high enantiomeric excess (e.g., 93% yield for similar compounds) .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

Key methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ = 2.37 ppm for methyl groups in o-tolyl derivatives) to confirm substituent positions .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₀H₁₀O₃ for analogous esters) .
  • Chiral Chromatography : CP-Chirasil-Dex CB columns resolve enantiomers, with retention time (tR) differences indicating stereochemical purity .
  • Infrared Spectroscopy (IR) : Identifies functional groups like ester carbonyls (≈1740 cm⁻¹) .

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods for volatile intermediates.
  • Waste Disposal : Segregate chemical waste and use certified disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can contradictions in stereochemical assignments be resolved for this compound?

Discrepancies in stereochemistry often arise from overlapping NMR signals or ambiguous optical rotation data. To resolve these:

  • X-ray Crystallography : Provides definitive stereochemical confirmation via crystal structure analysis.
  • Chiral Derivatization : Convert the compound into diastereomers (e.g., using Mosher’s reagent) for distinct NMR splitting patterns .
  • Comparative Retention Times : Cross-reference GC or HPLC retention times with known enantiomers from chiral columns .

Q. What role does this compound play in multi-step pharmaceutical syntheses?

This compound serves as a chiral building block for bioactive molecules. For example, it is used in synthesizing morpholine derivatives (e.g., intermediates for kinase inhibitors) via coupling reactions with carboximidamides or amidation steps under thionyl chloride activation . Reaction yields and enantioselectivity are critical for scalability .

Q. How does the compound’s structure influence its applications in drug delivery or polymer science?

The ester and hydroxyl groups enable hydrogen bonding and controlled hydrolysis, making it suitable for:

  • Drug Delivery : Stable prodrug formulations via esterase-sensitive linkages .
  • Polymer Synthesis : As a monomer for polyesters with tunable biodegradability. Ether-ester hybrids (e.g., Methyl 2-[2-(2-{2-[...]phenoxy]acetate) exhibit flexibility and thermal stability for specialty coatings .

Methodological Considerations

Q. How to optimize reaction conditions for scaling up synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for esterifications.
  • Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate glyoxylic acid derivatization .
  • Temperature Control : Maintain ≤0°C during acid-sensitive steps (e.g., thionyl chloride activation) to minimize side reactions .

Q. What computational tools aid in predicting the compound’s reactivity or interactions?

  • Density Functional Theory (DFT) : Models transition states for ester hydrolysis or nucleophilic substitutions.
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzyme active sites) based on SMILES strings (e.g., COC(=O)CC1=CC=CC=C1C=O) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.